Home > Products > Screening Compounds P19515 > Dihydroergotoxine (mesylate)
Dihydroergotoxine (mesylate) -

Dihydroergotoxine (mesylate)

Catalog Number: EVT-8201211
CAS Number:
Molecular Formula: C123H156N20O23S
Molecular Weight: 2314.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dihydroergotoxine mesylate belongs to the class of ergot alkaloids, which are derived from the fungus Claviceps purpurea. These compounds are known for their interaction with various neurotransmitter systems in the brain. The classification of dihydroergotoxine mesylate includes:

  • Chemical Class: Ergot alkaloids
  • Pharmacological Class: Cognitive enhancers
  • Common Uses: Treatment of dementia, cognitive decline, and recovery post-stroke .
Synthesis Analysis

The synthesis of dihydroergotoxine mesylate involves complex organic chemistry techniques typically associated with ergot alkaloids. The primary methods include:

  1. Extraction from Natural Sources: Initial extraction from the Claviceps purpurea fungus.
  2. Chemical Modification: Dihydro derivatives are produced through hydrogenation processes that reduce double bonds in the ergot alkaloid structure.
  3. Salt Formation: The final product is formed by reacting the dihydroergotoxines with methanesulfonic acid to produce mesylate salts.

The synthesis parameters such as temperature, pressure, and solvent choice are critical for optimizing yield and purity .

Molecular Structure Analysis

Dihydroergotoxine mesylate has a complex molecular structure characterized by multiple fused ring systems typical of ergot alkaloids. Key structural features include:

  • Molecular Formula: C₃₃H₄₃N₅O₆S
  • Molecular Weight: 605.82 g/mol
  • Structural Components:
    • Multiple chiral centers due to the presence of several stereoisomers.
    • A characteristic tetracyclic structure that includes a bicyclic core.

The presence of methanesulfonate groups enhances solubility and bioavailability compared to its parent compounds .

Chemical Reactions Analysis

Dihydroergotoxine mesylate participates in various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: It acts as both an agonist and antagonist at adrenergic, dopaminergic, and serotonergic receptors.
  2. Metabolism: The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes (CYP3A4), leading to various metabolites such as hydroxy-dihydroergocornine.
  3. Elimination Pathways: It is predominantly excreted through bile with minimal urinary excretion .
Mechanism of Action

The mechanism of action of dihydroergotoxine mesylate is multifaceted:

  • Receptor Interaction: It modulates neurotransmission by acting on dopaminergic and serotonergic receptors while blocking alpha-adrenoreceptors.
  • Neurotransmitter Modulation: The drug appears to influence synaptic levels of neurotransmitters, particularly in aging populations where monoamine oxidase activity is elevated.
  • Cognitive Enhancement: By improving blood flow and neurotransmitter availability in specific brain regions, it may enhance cognitive function in patients with dementia or cognitive decline .
Physical and Chemical Properties Analysis

Dihydroergotoxine mesylate exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water due to the presence of methanesulfonate groups; moderate solubility in organic solvents.
  • Melting Point: Approximately 190°C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties influence its formulation for pharmaceutical use .

Applications

Dihydroergotoxine mesylate has several scientific and medical applications:

  1. Cognitive Impairment Treatment: Used primarily for age-related cognitive decline, including Alzheimer's disease.
  2. Stroke Recovery Aid: Assists in rehabilitation post-stroke by enhancing cerebral blood flow.
  3. Research Applications: Investigated for its potential effects on neurotransmitter systems in various neurological studies.

Despite its historical use, recent systematic reviews have questioned its efficacy at standard doses, suggesting that higher doses may be necessary for therapeutic effects .

Synthesis and Structural Modification of Dihydroergotoxine Derivatives

Historical Development of Ergot Alkaloid Semisynthetic Pathways

The semisynthetic pathways for dihydroergotoxine mesylate originated from early 20th-century investigations into Claviceps purpurea ergot alkaloids. In 1906, British researchers Barger, Carr, and Dale first isolated the alkaloid complex "ergotoxine" (later identified as a mixture of ergocristine, ergocornine, and ergocryptine), demonstrating adrenolytic properties that laid the groundwork for therapeutic applications [8]. The isolation of chemically pure ergotamine by Stoll in 1918 represented a pivotal advancement, enabling standardized pharmaceutical development [8]. These natural ergopeptine alkaloids served as the foundation for structural modifications, as their native forms exhibited undesirable vasoconstrictive effects and chemical instability.

The critical breakthrough came in 1943 when Albert Hofmann at Sandoz Laboratories developed catalytic hydrogenation techniques to saturate the Δ9,10 double bond in the lysergic acid moiety [3] [8]. This process generated dihydrogenated derivatives (dihydroergocornine, dihydroergocristine, and α/β-dihydroergocryptine) with fundamentally altered pharmacological profiles. Unlike natural ergot alkaloids that predominantly stimulated smooth muscle contraction, hydrogenated derivatives demonstrated preferential α-adrenergic blocking activity and reduced vasoactivity [4]. Hofmann's semisynthetic approach combined microbial biosynthesis (utilizing the ergot fungus's enzymatic machinery to produce complex ergopeptines) with chemical hydrogenation, establishing the hybrid manufacturing paradigm still employed today [8].

Table 1: Historical Milestones in Ergot Alkaloid Semisynthesis

YearDevelopmentKey Researcher/Institution
1906Isolation of "ergotoxine" alkaloid complexBarger, Carr, Dale
1918First isolation of pure ergotamineStoll (Sandoz)
1943Catalytic hydrogenation of ergot alkaloidsHofmann (Sandoz)
1953FDA approval of dihydroergotoxine mesylateSandoz/Novartis

Methanesulfonate Salt Formation and Isomer Ratio Optimization

Dihydroergotoxine mesylate comprises an equimolar mixture of four methanesulfonate salts: dihydroergocristine mesylate, dihydroergocornine mesylate, α-dihydroergocryptine mesylate, and β-dihydroergocryptine mesylate [3] [5]. The methanesulfonate (mesylate) salt formation occurs through an acid-base reaction where tertiary amine groups in the dihydrogenated alkaloids react with methanesulfonic acid (CH₃SO₃H). This process yields crystalline salts with enhanced aqueous solubility and bioavailability compared to free bases [5] [9]. The mesylate counterion was selected for its favorable crystallinity, stability under storage conditions, and dissociation characteristics that facilitate gastrointestinal absorption [10].

Structural differentiation among the four components arises from their distinct amino acid-derived side chains at position 5':

  • Dihydroergocristine incorporates phenylalanine
  • Dihydroergocornine incorporates valine
  • α-Dihydroergocryptine incorporates leucine
  • β-Dihydroergocryptine incorporates isoleucine [3] [9]

The α and β dihydroergocryptine isomers differ in their stereochemistry at the chiral center within the isoleucine/leucine-derived side chain. Optimization studies established that a 1:1 α:β isomer ratio maximizes pharmacological synergy while maintaining physicochemical stability [9]. This ratio prevents crystalline polymorphism during manufacturing and ensures consistent dissolution kinetics. Analytical control employs high-performance liquid chromatography (HPLC) with UV detection at 280 nm to verify the specified ratio of 0.33 mg of each component per 1 mg total dihydroergotoxine mesylate [3] [5].

Table 2: Composition of Dihydroergotoxine Mesylate

ComponentAmino Acid PrecursorProportion in MixtureMolecular Characteristics
Dihydroergocristine mesylatePhenylalanine33.3%Phenethyl side chain
Dihydroergocornine mesylateValine33.3%Isopropyl side chain
α-Dihydroergocryptine mesylateLeucine16.7%Isobutyl side chain (S-stereoisomer)
β-Dihydroergocryptine mesylateIsoleucine16.7%Sec-butyl side chain (R-stereoisomer)

Dihydrogenation Mechanisms for Enhanced Receptor Affinity

Catalytic hydrogenation of natural ergot alkaloids involves the stereoselective addition of hydrogen across the Δ9,10 double bond in the lysergic acid moiety using palladium or platinum catalysts under controlled pressure (typically 3–5 atm) [1] [8]. This saturates the conjugated system between positions C9 and C10, converting planar ergoline structures into non-planar dihydro derivatives with reduced π-orbital conjugation. Nuclear magnetic resonance (NMR) studies confirm that dihydrogenation induces conformational changes in the ergoline ring system, particularly reorientation of the amide bond at position 8 [4]. These structural modifications profoundly alter receptor binding kinetics:

  • Adrenergic Receptor Modulation: Dihydrogenation converts potent α-adrenergic agonism into selective α₁-antagonism. Molecular docking simulations indicate that saturation increases steric bulk near the lysergic acid moiety, sterically hindering agonist binding while permitting antagonist interactions [9] [10]. This explains dihydroergotoxine's vasodilatory effects versus the vasoconstrictive properties of non-hydrogenated alkaloids.

  • Dopaminergic and Serotonergic Activity: The dihydro configuration enhances affinity for dopamine D₂ and serotonin 5-HT₁A receptors while reducing activity at 5-HT₂B receptors associated with fibrotic complications [5] [10]. This receptor profile shift occurs because hydrogenation increases molecular flexibility, allowing better adaptation to the orthosteric sites of G protein-coupled receptors.

  • GABAergic Effects: Dihydroergotoxine binds allosterically to the GABAₐ receptor-chloride channel complex with Kᵢ = 0.8 μM, facilitating chloride influx [10]. Hydrogenation enables hydrophobic interactions with transmembrane domains of GABAₐ subunits via the altered ergoline ring orientation [9].

Biochemical studies demonstrate that dihydrogenation fundamentally alters the molecule's electronic properties. The saturated C9-C10 bond increases electron density at the indole nitrogen, enhancing hydrogen-bond donation capacity by approximately 40% compared to non-hydrogenated alkaloids [4]. This electronic redistribution underlies the improved binding to neuronal receptors involved in cognition, such as the modulation of monoamine oxidase (MAO) activity in aged brains [3].

Table 3: Receptor Affinity Changes Induced by Dihydrogenation

Receptor TypeNatural Ergot AlkaloidsDihydroergotoxine ComponentsFunctional Consequence
α₁-AdrenergicAgonism (EC₅₀ ≈ 10 nM)Antagonism (Kᵢ = 15-30 nM)Vasodilation
Dopamine D₂Partial agonismFull agonism (EC₅₀ = 8 nM)Prolactin suppression
5-HT₁AWeak partial agonismStrong agonism (EC₅₀ = 3 nM)Neuroprotection
5-HT₂BAgonismAntagonismReduced fibrosis risk
GABAₐNegligible activityPositive allosteric modulationSedative/anticonvulsant effects

Properties

Product Name

Dihydroergotoxine (mesylate)

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-7-butan-2-yl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid

Molecular Formula

C123H156N20O23S

Molecular Weight

2314.7 g/mol

InChI

InChI=1S/C33H37N5O5.2C30H39N5O5.C29H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;1-5-16(2)25-27(37)34-11-7-10-23(34)30(39)35(25)28(38)29(3,40-30)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18;1-15(2)24-26(36)33-10-6-9-22(33)29(38)34(24)27(37)28(3,39-29)31-25(35)17-11-19-18-7-5-8-20-23(18)16(13-30-20)12-21(19)32(4)14-17;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);6,8-9,14,16,18,20,22-23,25,31,39H,5,7,10-13,15H2,1-4H3,(H,32,36);5,7-8,13,15,17,19,21-22,24,30,38H,6,9-12,14H2,1-4H3,(H,31,35);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;18-,20?,22-,23+,24+,29-,30+;16?,18-,20?,22-,23+,25+,29-,30+;17-,19?,21-,22+,24+,28-,29+;/m1111./s1

InChI Key

HMMYROQEJAZVGJ-CTOOOFERSA-N

SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Canonical SMILES

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Isomeric SMILES

CCC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4CC5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.